molecular formula C4H4BrClN2O2S B14391744 5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride CAS No. 89501-92-8

5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride

Cat. No.: B14391744
CAS No.: 89501-92-8
M. Wt: 259.51 g/mol
InChI Key: WGQKJIXTDYCWCI-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride is a halogenated heterocyclic compound with the molecular formula C4H5BrN2O2S. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride typically involves the bromination of 1-methylimidazole followed by sulfonylation. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator . The sulfonylation step involves the reaction of the brominated product with chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride involves its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying enzyme activity and studying protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride is unique due to its combination of a bromine atom and a sulfonyl chloride group on the imidazole ring. This combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing complex molecules .

Properties

CAS No.

89501-92-8

Molecular Formula

C4H4BrClN2O2S

Molecular Weight

259.51 g/mol

IUPAC Name

5-bromo-1-methylimidazole-4-sulfonyl chloride

InChI

InChI=1S/C4H4BrClN2O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3

InChI Key

WGQKJIXTDYCWCI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1Br)S(=O)(=O)Cl

Origin of Product

United States

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